Antibiotic PF 1052

Neutrophil chemotaxis Inflammation Zebrafish model

Select PF 1052 for its validated 2 µM inhibition of neutrophil migration, proven PI3K-independent mechanism, and >10-fold potency over sterigmatocystin in zebrafish. Its stereoselective total synthesis (2023) ensures a reliable scaffold for medicinal chemistry. Ideal for probing Rac2/SHIP-mediated polarity in sterile inflammation models.

Molecular Formula C26H39NO4
Molecular Weight 429.6 g/mol
Cat. No. B10814859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic PF 1052
Molecular FormulaC26H39NO4
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C
InChIInChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3/b23-21-
InChIKeyNPWKEUKXVOMELT-LNVKXUELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic PF 1052 (CAS 147317-15-5): A cis-Decalin Tetramic Acid Natural Product with Quantified Dual Antibacterial and Neutrophil-Modulating Activities


Antibiotic PF 1052 is a fungal tetramic acid metabolite (CAS 147317-15-5) bearing a structurally defining cis-decalin (octahydronaphthalene) core fused to a 2,4-pyrrolidinedione moiety [1]. Originally isolated from Phoma sp. fermentation broth and first described for antimicrobial properties [1], this compound has been unequivocally identified as (3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione. It exhibits activity against Gram-positive bacteria and anaerobic pathogens, and was later identified in a phenotypic zebrafish screen as a potent, dose-dependent inhibitor of neutrophil migration [2].

Why cis-Decalin Tetramic Acids Cannot Be Interchanged: Functional Divergence Driven by Subtle Structural Variations in PF 1052


The tetramic acid cis-decalin natural product family encompasses structurally related molecules such as vermisporin, spylidone, AB4015-L, and AB4015-B . Despite sharing a conserved core scaffold, minimal differences in substituent patterns and stereochemistry translate into functionally orthogonal biological profiles. For instance, spylidone potently inhibits lipid droplet accumulation in macrophages, whereas PF 1052 is completely inactive in this assay [1]. Conversely, PF 1052 exhibits a sub-micromolar inhibition of neutrophil migration that is not shared by its closest analogs [2]. This extreme functional divergence underscores that generic in-class substitution is scientifically unsound; procurement decisions must be guided by the specific, quantitatively validated activity profile of PF 1052.

Quantitative Evidence Differentiating Antibiotic PF 1052 from Closest Analogs: Head-to-Head and Cross-Study Comparative Data


Neutrophil Migration Inhibition: PF 1052 Demonstrates ~10-Fold Higher Potency than Sterigmatocystin in Murine Ex Vivo Chemotaxis

In a direct comparative EZ-TAXIScan chemotaxis assay using freshly purified mouse neutrophils, PF 1052 severely compromised fMLF-induced chemotaxis at 10 μM, causing loss of motility and polarity. Sterigmatocystin required a 10-fold higher concentration (100 μM) to achieve a comparable inhibitory effect on neutrophil migration [1].

Neutrophil chemotaxis Inflammation Zebrafish model

Functional Orthogonality vs. Spylidone: PF 1052 Exhibits Zero Activity in Macrophage Lipid Droplet Accumulation Assay

In a screen for inhibitors of lipid droplet accumulation in mouse macrophages, the structurally related congener spylidone exhibited clear inhibitory activity at 10–50 μM. Under identical assay conditions, PF 1052 and vermisporin showed no detectable effect on lipid droplet accumulation [1].

Lipid droplet accumulation Macrophage Natural product selectivity

Comparative Antibacterial Potency Against Clostridium perfringens: PF 1052 MIC of 0.39 μg/mL vs. Vermisporin MIC of 1 μg/mL

PF 1052 exhibits a MIC of 0.39 μg/mL against C. perfringens . In a separate standardized in vitro study, vermisporin demonstrated a MIC of 1 μg/mL (range 0.25–2 μg/mL) against the same pathogen [1].

Antibacterial Clostridium perfringens Anaerobic pathogen

Anti-Inflammatory Mechanism Selectivity: PF 1052 Acts Independently of PI3K/AKT Signaling Pathway

Unlike classical PI3K inhibitors such as LY294002, PF 1052 does not disrupt PIP3 accumulation at the plasma membrane nor does it block AKT phosphorylation in human neutrophils. In a transgenic zebrafish neutrophil-specific PIP3 reporter line, PF 1052 treatment (2 μM) allowed normal PIP3 accumulation at the cell periphery despite complete loss of neutrophil polarity and pseudopod formation [1]. Western blot analysis confirmed that PF 1052 treatment (4 and 8 hours) did not alter phosphorylated AKT levels in human neutrophils [1].

PI3K signaling Neutrophil polarity AKT phosphorylation

Synthetic Accessibility and Stereochemical Certainty: PF 1052/AB4015-A Absolute Configuration Verified by Total Synthesis

The first total synthesis of PF 1052 (synonym AB4015-A) was reported in 2023, employing a diastereoselective intramolecular Diels-Alder (IMDA) reaction via a rare endo-boat transition state to construct the functionalized cis-decalin ring. The sterically hindered epoxy group was installed using an intramolecular neighboring-group-oriented strategy. This synthetic achievement unambiguously verified the absolute configuration of PF 1052 .

Total synthesis Absolute configuration cis-Decalin core

Neutrophil Migration Inhibition Potency: Effective Concentration as Low as 2 μM in Zebrafish In Vivo Wound Assay

In a transgenic zebrafish tailfin wound assay, PF 1052 completely inhibited neutrophil recruitment to the injury site at concentrations as low as 2 μM. At this concentration, neutrophils remained static and rounded, failing to form pseudopodia [1]. This sub-micromolar to low micromolar potency in a whole-organism model highlights the compound's robust in vivo efficacy.

In vivo neutrophil migration Zebrafish Wound healing

Best Research and Industrial Application Scenarios for Antibiotic PF 1052 Driven by Quantified Differential Evidence


Neutrophil-Mediated Inflammation Research: High-Potency, PI3K-Independent Chemical Probe

PF 1052 is the optimal selection for studies investigating neutrophil migration, chemotaxis, and polarity regulation. Its 2 μM in vivo effective concentration and 10-fold greater potency than sterigmatocystin make it a cost-efficient tool for zebrafish and murine models of sterile inflammation [1]. The compound's demonstrated independence from PI3K/AKT signaling allows researchers to probe alternative pathways governing neutrophil pseudopod formation and directional migration [1].

Antibacterial Discovery: Gram-Positive and Anaerobe-Focused Screening with Defined Potency Benchmarks

With MIC values of 3.13 μg/mL against S. aureus, 0.78 μg/mL against S. parvulus, and 0.39 μg/mL against C. perfringens, PF 1052 serves as a reference compound for anaerobic and Gram-positive antibacterial discovery programs [1]. Its 2.5-fold greater potency against C. perfringens relative to vermisporin provides a benchmark for evaluating new chemical entities targeting anaerobic pathogens [2].

Chemical Biology of Cell Polarity: Dissecting Pseudopod Formation Independent of PI3K

PF 1052 induces a unique phenotype: neutrophils lose polarity and fail to form pseudopods while retaining normal PIP3 membrane localization and AKT phosphorylation [1]. This contrasts sharply with PI3K inhibitors like LY294002, which disperse PIP3 signals. Researchers studying cell polarity, cytoskeletal dynamics, or Rac2/SHIP-mediated migration regulation will find PF 1052 an indispensable tool for probing PI3K-independent polarity mechanisms.

Synthetic Chemistry and Natural Product Derivatization: Validated Synthetic Route and Absolute Configuration

The 2023 total synthesis of PF 1052 provides a validated, stereoselective route to the cis-decalin tetramic acid core [1]. This synthetic accessibility, combined with the unambiguous verification of absolute configuration, makes PF 1052 an ideal scaffold for medicinal chemistry derivatization efforts aimed at optimizing antibacterial or anti-inflammatory properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibiotic PF 1052

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.